molecular formula C6H10N2O B13325201 2,6-Diazaspiro[3.4]octan-8-one

2,6-Diazaspiro[3.4]octan-8-one

Cat. No.: B13325201
M. Wt: 126.16 g/mol
InChI Key: URVQMAGWLDCUFS-UHFFFAOYSA-N
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Description

2,6-Diazaspiro[3.4]octan-8-one is a chemical compound with a unique spirocyclic structure. This compound has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry and drug development. The spirocyclic framework of this compound provides a rigid and stable structure, making it an attractive scaffold for the design of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diazaspiro[3.4]octan-8-one typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of a suitable diamine with a carbonyl compound under acidic or basic conditions to form the spirocyclic ring. For example, the reaction of a diamine with a ketone or aldehyde in the presence of a catalyst can yield the desired spirocyclic product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced manufacturing techniques can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Diazaspiro[3.4]octan-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products .

Scientific Research Applications

2,6-Diazaspiro[3

Mechanism of Action

The mechanism of action of 2,6-Diazaspiro[3.4]octan-8-one and its derivatives involves interactions with specific molecular targets. For instance, sigma-1 receptor antagonists derived from this compound can enhance the analgesic effect of mu opioid receptor agonists without amplifying adverse effects. This interaction occurs through the binding of the compound to the sigma-1 receptor, modulating its activity and leading to enhanced analgesic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

2,7-diazaspiro[3.4]octan-5-one

InChI

InChI=1S/C6H10N2O/c9-5-1-7-2-6(5)3-8-4-6/h7-8H,1-4H2

InChI Key

URVQMAGWLDCUFS-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2(CN1)CNC2

Origin of Product

United States

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